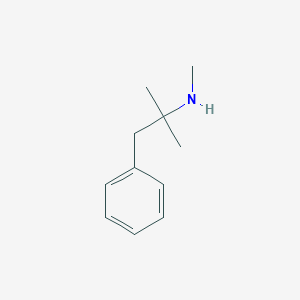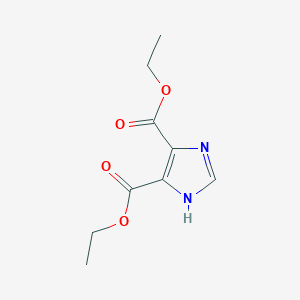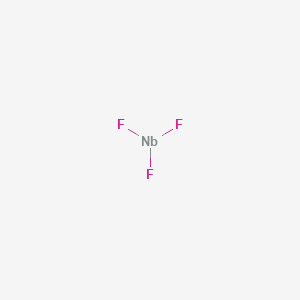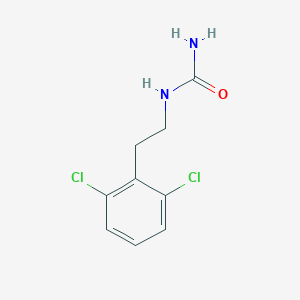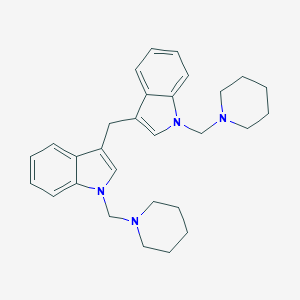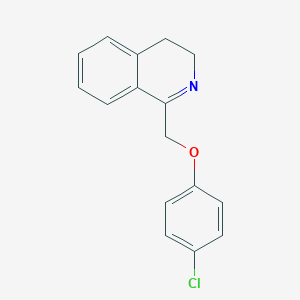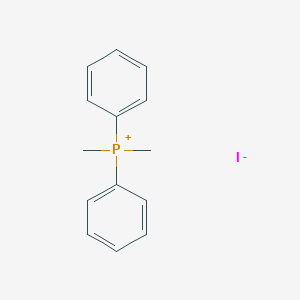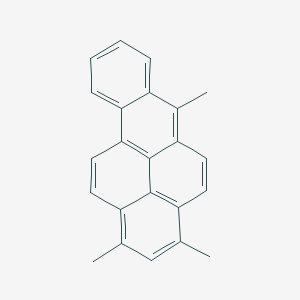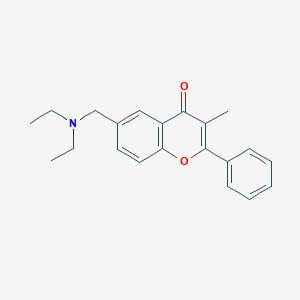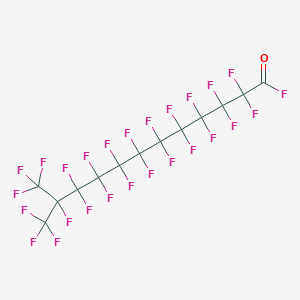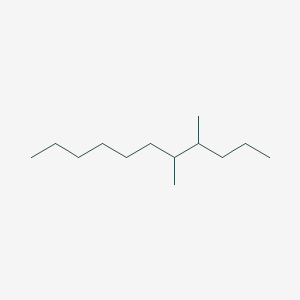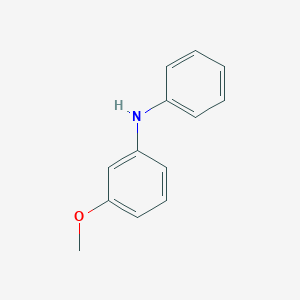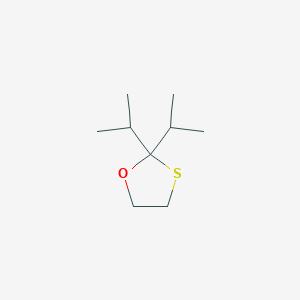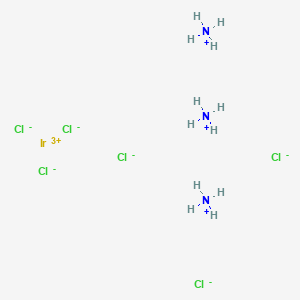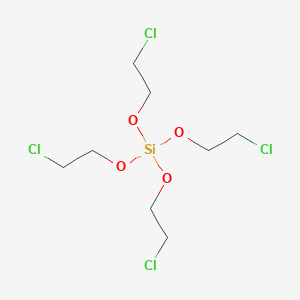
Tetrakis(2-chloroethyl) silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2-chloroethyl) silicate, also known as TCES, is an organosilicon compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents, such as ethanol, benzene, and chloroform. TCES has been used as a crosslinking agent in the synthesis of polymers, as well as a catalyst in the preparation of silicone resins.
作用机制
The mechanism of action of Tetrakis(2-chloroethyl) silicate is based on its ability to react with hydroxyl groups in polymers or surfaces. The reaction between Tetrakis(2-chloroethyl) silicate and hydroxyl groups results in the formation of siloxane bonds, which crosslink the polymers or surfaces. The crosslinking improves the mechanical properties, such as strength, toughness, and elasticity, as well as the chemical properties, such as resistance to heat, moisture, and chemicals.
生化和生理效应
Tetrakis(2-chloroethyl) silicate has been shown to have low toxicity and low bioavailability. It is rapidly metabolized and excreted from the body. Tetrakis(2-chloroethyl) silicate has been tested for mutagenicity, carcinogenicity, and reproductive toxicity, and has been found to be non-toxic at low concentrations. However, high concentrations of Tetrakis(2-chloroethyl) silicate can cause irritation, sensitization, and corrosion of the skin, eyes, and respiratory tract. Therefore, appropriate safety precautions should be taken when handling Tetrakis(2-chloroethyl) silicate.
实验室实验的优点和局限性
The advantages of Tetrakis(2-chloroethyl) silicate in lab experiments include its high reactivity, low toxicity, and low cost. Tetrakis(2-chloroethyl) silicate can be used in a wide range of polymer synthesis and surface modification reactions, and can improve the properties of the resulting materials. The limitations of Tetrakis(2-chloroethyl) silicate in lab experiments include its sensitivity to moisture and air, which can degrade its reactivity and purity. Therefore, Tetrakis(2-chloroethyl) silicate should be stored and handled under dry and inert conditions.
未来方向
The future directions of Tetrakis(2-chloroethyl) silicate research include its application in new areas, such as biomedicine, energy, and environment. Tetrakis(2-chloroethyl) silicate can be used to prepare biocompatible and bioactive materials for tissue engineering, drug delivery, and medical devices. Tetrakis(2-chloroethyl) silicate can also be used to prepare functional materials for energy storage, conversion, and harvesting, such as batteries, solar cells, and fuel cells. Tetrakis(2-chloroethyl) silicate can be used to modify surfaces for environmental applications, such as water treatment, air purification, and oil spill cleanup. Further research is needed to explore the potential of Tetrakis(2-chloroethyl) silicate in these areas and to optimize its synthesis and application methods.
合成方法
Tetrakis(2-chloroethyl) silicate can be synthesized by the reaction of silicon tetrachloride with ethylene oxide or ethylene glycol in the presence of a catalyst, such as zinc chloride or aluminum chloride. The reaction produces a mixture of products, which can be separated by distillation or fractional crystallization. The purity of Tetrakis(2-chloroethyl) silicate can be improved by further purification methods, such as column chromatography or recrystallization.
科学研究应用
Tetrakis(2-chloroethyl) silicate has been used in various scientific research applications, including the synthesis of polymers, the preparation of silicone resins, and the modification of surfaces. Tetrakis(2-chloroethyl) silicate has been used as a crosslinking agent in the synthesis of polyurethanes, polyesters, and epoxy resins. It has also been used as a catalyst in the preparation of silicone resins, which are used in coatings, adhesives, and sealants. Tetrakis(2-chloroethyl) silicate has been used to modify the surfaces of materials, such as glass, metals, and polymers, to improve their properties, such as adhesion, wettability, and biocompatibility.
属性
CAS 编号 |
18290-84-1 |
|---|---|
产品名称 |
Tetrakis(2-chloroethyl) silicate |
分子式 |
C8H16Cl4O4Si |
分子量 |
346.1 g/mol |
IUPAC 名称 |
tetrakis(2-chloroethyl) silicate |
InChI |
InChI=1S/C8H16Cl4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-8H2 |
InChI 键 |
VGIMKJVSTSXVSI-UHFFFAOYSA-N |
SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |
规范 SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |
同义词 |
Tetra(2-chloroethoxy)silane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



